3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)alanine hydrochloride
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Overview
Description
3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)alanine hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)alanine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using methylating agents like methyl iodide or dimethyl sulfate.
Alanine Derivatization: The pyrazole derivative is then coupled with alanine through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)alanine aldehyde or carboxylic acid.
Reduction: Formation of 3-(4-Chloro-1-methyl-1H-dihydropyrazol-3-yl)alanine.
Substitution: Formation of 3-(4-Substituted-1-methyl-1H-pyrazol-3-yl)alanine derivatives.
Scientific Research Applications
3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)alanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)alanine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Chloro-1H-pyrazol-3-yl)alanine hydrochloride: Lacks the methyl group at the 1-position.
3-(4-Methyl-1H-pyrazol-3-yl)alanine hydrochloride: Lacks the chlorine atom at the 4-position.
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)alanine hydrochloride: Chlorine atom is at the 5-position instead of the 4-position.
Uniqueness: 3-(4-Chloro-1-methyl-1H-pyrazol-3-yl)alanine hydrochloride is unique due to the specific combination of substituents on the pyrazole ring. The presence of both the chlorine atom and the methyl group at distinct positions imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11Cl2N3O2 |
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Molecular Weight |
240.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H/t5-;/m0./s1 |
InChI Key |
NONNXTRNMRQAHN-JEDNCBNOSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C[C@@H](C(=O)O)N)Cl.Cl |
Canonical SMILES |
CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl |
Origin of Product |
United States |
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